7-Chloro-1-(4-methylanilino)anthracene-9,10-dione
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Overview
Description
7-Chloro-1-(p-tolylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their photophysical properties and have been widely studied for various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and anticancer agents .
Preparation Methods
The synthesis of 7-Chloro-1-(p-tolylamino)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost and efficiency .
Chemical Reactions Analysis
7-Chloro-1-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Scientific Research Applications
7-Chloro-1-(p-tolylamino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-1-(p-tolylamino)anthracene-9,10-dione and its derivatives often involves interaction with cellular proteins and DNA. For instance, in anticancer applications, the compound may inhibit topoisomerases, enzymes crucial for DNA replication, thereby preventing cancer cell proliferation . Additionally, it can induce oxidative stress in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-1-(p-tolylamino)anthracene-9,10-dione include other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet–triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in photophysical studies.
Anthraquinones: These compounds have a 9,10-dioxoanthracene core and are known for their anticancer properties.
The uniqueness of 7-Chloro-1-(p-tolylamino)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications in both research and industry .
Properties
CAS No. |
61100-66-1 |
---|---|
Molecular Formula |
C21H14ClNO2 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
7-chloro-1-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14ClNO2/c1-12-5-8-14(9-6-12)23-18-4-2-3-16-19(18)21(25)17-11-13(22)7-10-15(17)20(16)24/h2-11,23H,1H3 |
InChI Key |
LSXARLIMVULHPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
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